molecular formula C13H11ClFN3O B8274288 6-CHLOROPYRIDAZINE-3-CARBOXYLIC Acid [2-(3-FLUOROPHENYL)ETHYL]AMIDE

6-CHLOROPYRIDAZINE-3-CARBOXYLIC Acid [2-(3-FLUOROPHENYL)ETHYL]AMIDE

Cat. No. B8274288
M. Wt: 279.70 g/mol
InChI Key: RAEIHVXPNQZPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07335658B2

Procedure details

To a solution of 6-chloropyridazine-3-carboxylic acid (0.31 g, 1.94 mmol) in dichloromethane (15.5 mL) was added diisopropylethylamine (0.73 mL, 4.19 mmol), followed by 1-hydroxybenzotriazole monohydrate (0.28 g, 2.1 mmol) and 1-(3-dimethylamino)propyl-3-ethylcarbodiimide (0.37 mL, 2.1 mmol). The resulting mixture was stirred for 15 minutes, followed by the addition of 3-fluorophenethylamine (0.28 mL, 2.1 mmol). After stirring for 27 hours at ambient temperature, the reaction mixture was diluted with dichloromethane (200 mL), washed with water (4×25 mL), dried over Na2SO4 and concentrated in vacuo. Purification by column chromatography eluted with dichloromethane: ethyl acetate (2:1) afforded the product as a white powder (0.205 g). 1H NMR (400 MHz, CDCl3) δ 8.26, 8.12, 7.67, 7.28-7.23, 6.95-6.89, 3.80-3.75, 2.95.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-(3-dimethylamino)propyl-3-ethylcarbodiimide
Quantity
0.37 mL
Type
reactant
Reaction Step Three
Quantity
0.28 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]([OH:10])=O)=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.O.ON1C2C=CC=CC=2N=N1.[F:31][C:32]1[CH:33]=[C:34]([CH:38]=[CH:39][CH:40]=1)[CH2:35][CH2:36][NH2:37]>ClCCl>[F:31][C:32]1[CH:33]=[C:34]([CH2:35][CH2:36][NH:37][C:8]([C:5]2[N:6]=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[O:10])[CH:38]=[CH:39][CH:40]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)C(=O)O
Name
Quantity
0.73 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
15.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.28 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Three
Name
1-(3-dimethylamino)propyl-3-ethylcarbodiimide
Quantity
0.37 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0.28 mL
Type
reactant
Smiles
FC=1C=C(CCN)C=CC1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 27 hours at ambient temperature
Duration
27 h
WASH
Type
WASH
Details
washed with water (4×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
WASH
Type
WASH
Details
eluted with dichloromethane: ethyl acetate (2:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC=1C=C(C=CC1)CCNC(=O)C=1N=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.205 g
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.